

# The 1-Indanone Scaffold: A Versatile Privileged Structure in Neurological Drug Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 7-Bromo-4-methoxy-2,3-dihydro-1*H*-inden-1-one

**Cat. No.:** B1585416

[Get Quote](#)

## Introduction: The Ascendance of a Privileged Scaffold

The 1-indanone core, a bicyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of effective therapeutics for complex neurological disorders.<sup>[1]</sup> Its rigid, yet adaptable, structure serves as an ideal foundation for the design of small molecules capable of interacting with a diverse array of biological targets within the central nervous system (CNS). The landmark success of Donepezil, a 1-indanone derivative and a cornerstone in the symptomatic treatment of Alzheimer's disease, has catalyzed significant scientific interest in this moiety, unveiling its vast potential.<sup>[1]</sup> 1-Indanone derivatives have demonstrated a remarkable ability to modulate the activity of key enzymes implicated in the pathophysiology of various neurodegenerative diseases, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).<sup>[2]</sup> By inhibiting these enzymes, these compounds can elevate the levels of crucial neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin, offering a multifactorial approach to combatting the multifaceted nature of neurological decline.<sup>[2]</sup>

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the role of 1-indanones in neurological drug discovery. It offers detailed, field-proven protocols for the synthesis and evaluation of 1-indanone derivatives, explains the causality behind experimental choices, and presents a curated collection of quantitative data to inform structure-activity relationship (SAR) studies.

# Multi-Targeting Capabilities of the 1-Indanone Scaffold in Neurodegeneration

The therapeutic promise of 1-indanone derivatives in neurological disorders stems from their ability to engage with multiple, often interconnected, pathological pathways. This multi-target approach is increasingly recognized as a superior strategy for treating complex diseases like Alzheimer's and Parkinson's, which are characterized by a cascade of detrimental events.

## Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission

A deficiency in the neurotransmitter acetylcholine is a well-established hallmark of Alzheimer's disease, leading to significant cognitive decline.<sup>[3]</sup> 1-Indanone derivatives, most notably Donepezil, are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.<sup>[4]</sup> By reversibly inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function.<sup>[3][5]</sup> The mechanism involves the binding of the inhibitor to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.<sup>[6]</sup>

[Click to download full resolution via product page](#)

## Monoamine Oxidase-B (MAO-B) Inhibition: Preserving Dopaminergic Function

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficit in dopamine, a neurotransmitter crucial for motor control. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.<sup>[7]</sup> Selective inhibition of MAO-B by 1-indanone derivatives prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic signaling.<sup>[7][8]</sup> This action helps to alleviate the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B is believed to have neuroprotective effects by reducing the production of

toxic byproducts from dopamine metabolism, such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.<sup>[7][8]</sup>

[Click to download full resolution via product page](#)

## **Inhibition of Amyloid-Beta (A $\beta$ ) Aggregation: Targeting a Key Pathological Hallmark of Alzheimer's**

The aggregation of amyloid-beta (A $\beta$ ) peptides into senile plaques is a central event in the pathogenesis of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Several 1-indanone derivatives have been shown to inhibit the self-assembly of A $\beta$  peptides and even promote the disassembly of pre-formed A $\beta$  fibrils.<sup>[9][10]</sup> This anti-aggregation activity presents a disease-modifying potential by targeting a fundamental cause of neurodegeneration in Alzheimer's disease.

## **Structure-Activity Relationship (SAR) of 1-Indanone Derivatives**

The biological activity of 1-indanone derivatives can be finely tuned by modifying their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

| Compound ID                | R1<br>(Indanone Ring) | R2<br>(Benzylidene Ring) | AChE IC50 (nM) | MAO-B IC50 (µM) | Aβ Aggregation Inhibition (%) | Reference |
|----------------------------|-----------------------|--------------------------|----------------|-----------------|-------------------------------|-----------|
| Donepezil                  | 5,6-dimethoxy         | N-benzylpiperidine       | ~20            | -               | -                             | [9]       |
| Compound 9                 | 6-methoxy             | 4-(diethylamino)ethoxy   | 14.8           | -               | 85.5                          | [10]      |
| Compound 14                | 6-methoxy             | 4-(piperidin-1-yl)ethoxy | 18.6           | -               | 83.8                          | [10]      |
| 2-benzylidene-1-indanone   | Unsubstituted         | Unsubstituted            | -              | <2.74           | -                             | [11]      |
| 5g                         | 5-hydroxy             | 4-chloro                 | -              | <0.1            | -                             | [11]      |
| Heteroarylidene derivative | 5-methoxy             | 5-bromo-2-furan          | -              | 0.0044          | -                             | [12]      |

## Key SAR Insights:

- Substitution on the Indanone Ring: Methoxy groups at the 5 and 6 positions, as seen in Donepezil, are favorable for AChE inhibition. A 5-hydroxy group on the indanone A-ring enhances MAO-B inhibitory activity.[11]
- The Benzylidene Moiety: The nature of the substituent on the benzylidene ring (B-ring) is critical for activity. For AChE inhibition, a basic nitrogen-containing group, such as a piperidine or diethylaminoethoxy group, is often beneficial.[10] For MAO-B inhibition, halogen

and methyl group substitutions on the B-ring lead to high potency.[11] The presence of heteroaromatic rings, like furan, can also significantly enhance MAO-B inhibition.[12]

- The  $\alpha,\beta$ -Unsaturated Ketone System: The double bond in 2-benzylidene-1-indanones is crucial for their biological activity, contributing to the planarity of the molecule and allowing for electron delocalization.[13]

## Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and in vitro evaluation of 1-indanone derivatives. These protocols are designed to be self-validating, with recommendations for appropriate controls.

### Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a common class of neuroactive 1-indanones.[12][14]

Materials and Reagents:

- Substituted 1-indanone
- Substituted benzaldehyde
- Ethanol (EtOH)
- Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) gas
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Pyridinium p-toluenesulfonate (PPTS) (for protected hydroxyl groups)
- 3,4-dihydro-2H-pyran (for protection of hydroxyl groups)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

**Procedure:**

- (Optional) Protection of Hydroxyl Groups: If the 1-indanone or benzaldehyde contains a hydroxyl group, it may need to be protected prior to the condensation reaction. A common method is the formation of a tetrahydropyranyl (THP) ether. Dissolve the hydroxylated starting material in CH<sub>2</sub>Cl<sub>2</sub>, add 3,4-dihydro-2H-pyran and a catalytic amount of PPTS. Stir the reaction at 40°C for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product. Purify by column chromatography.[\[14\]](#)
- Claisen-Schmidt Condensation:
  - Base-catalyzed: Dissolve the substituted 1-indanone (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in ethanol. Add a 20% (w/v) aqueous solution of NaOH. Stir the reaction mixture at room temperature overnight.[\[12\]](#)
  - Acid-catalyzed: Dissolve the 1-indanone and benzaldehyde in ethanol and bubble HCl gas through the solution. Stir at room temperature overnight.[\[12\]](#)
- Work-up and Purification:
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, neutralize the reaction mixture. For the base-catalyzed reaction, acidify with dilute HCl. For the acid-catalyzed reaction, neutralize with a base like sodium bicarbonate.
  - A precipitate of the 2-benzylidene-1-indanone derivative may form. If so, filter the solid, wash with water and a small amount of cold ethanol, and dry.
  - If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

- (Optional) Deprotection: If a protecting group was used, dissolve the purified product in ethanol and add 1.0 M HCl. Stir at room temperature for 5 hours to remove the THP group.  
[\[12\]](#) Purify the deprotected product as described in step 3.
- Characterization: Confirm the structure and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

## Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric assay to determine the AChE inhibitory activity of test compounds.[\[15\]](#)[\[16\]](#)

### Materials and Reagents:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or recombinant human)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (0.1 M, pH 8.0)
- Test 1-indanone compound
- Positive control inhibitor (e.g., Donepezil or Tacrine)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

### Procedure:

- Preparation of Reagents:

- Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is common.[4]
- Prepare a 10 mM stock solution of ATCl in deionized water (prepare fresh daily).[15]
- Prepare a 3 mM or 10 mM solution of DTNB in phosphate buffer.[4][15]
- Prepare a stock solution of the test 1-indanone derivative in DMSO (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.

- Assay Setup (in a 96-well plate):
  - Blank: 180-200 µL of phosphate buffer.
  - Control (100% enzyme activity): 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the same concentration of DMSO as in the test wells.[4]
  - Test Wells: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the 1-indanone derivative working solution at various concentrations.[4]
  - Positive Control Wells: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the positive control inhibitor at a known inhibitory concentration.
- Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]
- Reaction Initiation: To each well (except the blank), add 20 µL of the ATCl solution and 20 µL of the DTNB solution.[4]
- Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.[4][15]
- Data Analysis:

- Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot ( $\Delta\text{Abs}/\text{min}$ ).
- Correct for any non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
- Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition =  $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$
- Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable non-linear regression software.

## Protocol 3: In Vitro Amyloid-Beta (A $\beta$ ) Aggregation Inhibition Assay (Thioflavin T Method)

This is a common fluorescence-based assay to screen for inhibitors of A $\beta$  fibril formation.[\[3\]](#)[\[11\]](#)

### Materials and Reagents:

- Synthetic Amyloid-Beta (1-42) peptide
- Thioflavin T (ThT)
- Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)[\[3\]](#)
- Test 1-indanone compound
- Positive control inhibitor (e.g., Curcumin or Tannic acid)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader (Excitation ~440-450 nm, Emission ~482-485 nm)[\[3\]](#)[\[11\]](#)

### Procedure:

- Preparation of Reagents:

- Prepare a stock solution of A $\beta$ (1-42) peptide. To ensure a monomeric starting state, the lyophilized peptide can be pre-treated, for example, by dissolving in hexafluoroisopropanol (HFIP), evaporating the solvent, and then resuspending in a suitable buffer or DMSO.[17]
- Prepare a stock solution of ThT (e.g., 1 mM in water or buffer). Store in the dark.[18]
- Prepare a stock solution of the test 1-indanone derivative in DMSO. Prepare serial dilutions to achieve the desired final concentrations for the assay.
- Assay Setup (in a 96-well black plate):
  - In each well, combine the A $\beta$ (1-42) peptide solution (to a final concentration of, for example, 10-20  $\mu$ M), ThT (to a final concentration of, for example, 20  $\mu$ M), and the test 1-indanone compound at various concentrations in phosphate buffer.[11][19]
  - Include a control well with A $\beta$ (1-42) and ThT but no inhibitor (represents 100% aggregation).
  - Include a blank well with buffer and ThT only.
  - Include a positive control well with A $\beta$ (1-42), ThT, and the positive control inhibitor.
- Incubation and Measurement:
  - Seal the plate to prevent evaporation.
  - Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation. [19]
  - Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for several hours to monitor the kinetics of fibril formation.[18]
- Data Analysis:
  - Subtract the fluorescence of the blank from all other readings.
  - Plot the fluorescence intensity against time for each concentration of the test compound.

- The extent of inhibition can be determined by comparing the final fluorescence intensity (plateau) of the test wells to the control well.
- Calculate the percentage of inhibition at the plateau phase: % Inhibition =  $[1 - (\text{Fluorescence\_inhibitor} / \text{Fluorescence\_control})] * 100$
- The IC<sub>50</sub> value can be determined by plotting the % inhibition against the inhibitor concentration.

## In Vivo Evaluation of 1-Indanone Derivatives

Following promising in vitro results, the neuroprotective effects of 1-indanone derivatives must be evaluated in relevant animal models of neurological disorders.

### Protocol 4: Scopolamine-Induced Amnesia Model in Mice (for Alzheimer's Disease)

This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[20][21]

#### Animals and Housing:

- Use adult mice (e.g., Swiss albino or C57BL/6), housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.[22]

#### Experimental Design:

- Divide the animals into groups (n=6-10 per group):
  - Vehicle Control: Receives the vehicle for the test compound and saline instead of scopolamine.
  - Scopolamine Control: Receives the vehicle and scopolamine.
  - Positive Control: Receives a standard nootropic drug (e.g., Donepezil or Piracetam) and scopolamine.[20]

- Test Groups: Receive different doses of the 1-indanone derivative and scopolamine.

**Procedure:**

- Drug Administration: Administer the test 1-indanone compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) before the behavioral tests.[20][22]
- Induction of Amnesia: On the day of the behavioral test, administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) 30 minutes before the test.[20][21] The test compound is typically administered 60 minutes before the test.[20]
- Behavioral Assessment (e.g., Morris Water Maze - MWM):
  - Acquisition Phase (Learning): For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.
  - Probe Trial (Memory Retention): On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[20]
- Data Analysis:
  - Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA.
  - Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.
  - A significant decrease in escape latency during acquisition and a significant increase in time spent in the target quadrant during the probe trial in the treated groups compared to the scopolamine control group indicate cognitive improvement.

## Protocol 5: MPTP-Induced Parkinson's Disease Model in Mice

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a Parkinson's-like phenotype in mice by selectively destroying dopaminergic neurons in the substantia nigra. This model is valuable for evaluating the efficacy of anti-Parkinsonian drugs. [23][24]

#### Animals and Housing:

- Use C57BL/6 mice, as they are particularly sensitive to MPTP.[23] Follow the same housing and acclimatization procedures as in Protocol 4.

#### Experimental Design:

- Divide the animals into groups:
  - Vehicle Control: Receives saline.
  - MPTP Control: Receives MPTP.
  - Positive Control: Receives a known neuroprotective agent (e.g., L-DOPA or Selegiline) and MPTP.
  - Test Groups: Receive different doses of the 1-indanone derivative and MPTP.

#### Procedure:

- Induction of Parkinsonism: Administer MPTP (e.g., 20-30 mg/kg, i.p.) to the mice. Several dosing regimens can be used, such as multiple injections over one day or daily injections for several consecutive days.[23][24]
- Drug Administration: The 1-indanone derivative can be administered before, during, or after the MPTP treatment to assess its prophylactic or therapeutic effects.
- Behavioral Assessment: A few days after the final MPTP injection, perform motor function tests:
  - Rota-rod Test: Measures motor coordination and balance by assessing the time the mouse can stay on a rotating rod.

- Pole Test: Measures bradykinesia by timing the mouse as it descends a vertical pole.
- Open-field Test: Assesses locomotor activity and exploratory behavior.[23]
- Neurochemical and Histological Analysis:
  - At the end of the study, euthanize the animals and collect their brains.
  - Measure striatal dopamine levels and its metabolites using High-Performance Liquid Chromatography (HPLC).[23]
  - Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra.[23]
- Data Analysis:
  - Analyze behavioral data using ANOVA.
  - Analyze neurochemical and histological data using t-tests or ANOVA.
  - A significant improvement in motor performance and a sparing of dopaminergic neurons and striatal dopamine levels in the treated groups compared to the MPTP control group indicate a neuroprotective effect.

## Conclusion and Future Directions

The 1-indanone scaffold has unequivocally established its significance in the development of drugs for neurological disorders. Its inherent versatility allows for the creation of multi-target ligands that can address the complex and interconnected pathologies of diseases like Alzheimer's and Parkinson's. The continued exploration of the vast chemical space around the 1-indanone core, guided by a deep understanding of structure-activity relationships and aided by robust *in vitro* and *in vivo* screening protocols, holds immense promise for the discovery of next-generation neurotherapeutics. Future research will likely focus on the development of 1-indanone derivatives with improved blood-brain barrier permeability, enhanced selectivity for specific targets, and novel mechanisms of action, ultimately aiming to deliver disease-modifying treatments for patients suffering from these devastating neurological conditions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]
- 19. oatext.com [oatext.com]
- 20. njppp.com [njppp.com]
- 21. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. modelorg.com [modelorg.com]
- To cite this document: BenchChem. [The 1-Indanone Scaffold: A Versatile Privileged Structure in Neurological Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585416#role-of-1-indanones-in-the-development-of-neurological-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

